N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazol-4-yl moiety attached to an acetylphenyl group. This compound has been identified in pharmacological research targeting adenosine receptors, particularly the A2B subtype, as inferred from its co-citation with known A2B ligands such as BAY 60-6583 and MRS1706 .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-9-14(11(3)20-17-9)8-15(19)16-13-6-4-12(5-7-13)10(2)18/h4-7H,8H2,1-3H3,(H,16,19) |
InChI Key |
TYLMTBYDRQQAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroacetophenone, under acidic or basic conditions.
Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Amide Formation: The final step involves the reaction of the acetylated phenyl compound with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Hydroxyl or carboxyl derivatives of the original compound.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Nitro or halogenated derivatives of the acetylphenyl group.
Scientific Research Applications
N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in A2B Adenosine Receptor Research
The compound is frequently studied alongside two well-characterized A2B adenosine receptor modulators:
BAY 60-6583: A pyridine-based agonist with a cyclopropylmethoxy-phenyl substituent, known for high selectivity toward the A2B receptor.
MRS1706: A purine-derived antagonist featuring a tetrahydro-dioxo-dipropyl-purinylphenoxy group .
Table 1: Key Structural and Functional Differences
Key Observations :
- Structural Diversity : The target compound’s isoxazole ring contrasts with BAY 60-6583’s pyridine and MRS1706’s purine core, which may influence receptor binding kinetics and metabolic stability.
Comparison with Acetamide Derivatives in Rare Chemical Catalogs
A structurally related compound, (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, listed in the Catalog of Rare Chemicals (2017), shares the acetamide backbone but substitutes the isoxazole with a thiazole ring and a phenylethylamino side chain .
Table 2: Structural Comparison with Catalogued Analogues
| Feature | Target Compound | (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide |
|---|---|---|
| Heterocycle | 3,5-Dimethylisoxazole | 4-Methylthiazole |
| Substituents | Acetylphenyl | Phenylethylamino |
| Documented Applications | A2B receptor research | Not specified (catalog entry) |
Key Observations :
- Heterocycle Impact : Thiazoles (sulfur-containing) vs. isoxazoles (oxygen-containing) may confer differences in polarity, hydrogen-bonding capacity, and bioavailability.
- Functional Groups: The acetylphenyl group in the target compound likely enhances lipophilicity, whereas the phenylethylamino group in the catalogued analogue could introduce steric hindrance or basicity.
Recommendations :
Conduct competitive binding assays to quantify receptor affinity.
Explore structural modifications to optimize selectivity, guided by heterocycle-driven SAR (structure-activity relationship) studies.
Biological Activity
N-(4-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 923762-24-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor functions through competitive inhibition or allosteric modulation. This interaction can lead to significant cellular responses, including apoptosis in cancer cells and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research indicates that it exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 6.58 ± 0.4 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 8.10 ± 0.7 | Moderate cytotoxicity |
| SGC7901 (gastric cancer) | 5.93 ± 0.2 | High cytotoxicity |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are presented below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
This antimicrobial spectrum suggests that the compound could be explored as a potential treatment for bacterial infections.
Case Studies and Clinical Insights
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on HepG2 Cells : A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, indicating its effectiveness in targeting liver cancer cells.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating chronic infections associated with biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
